5,5-Dimethyl-2,4-dioxohexanoic acid
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Overview
Description
5,5-Dimethyl-2,4-dioxohexanoic acid is an organic compound with the molecular formula C8H12O4 It is a derivative of hexanoic acid, characterized by the presence of two keto groups at the 2 and 4 positions and two methyl groups at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2,4-dioxohexanoic acid typically involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate . This reaction yields the desired compound through a series of steps that include the formation of an intermediate ester, followed by hydrolysis and decarboxylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2,4-dioxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrazine or hydroxylamine can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-2,4-dioxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research has explored its potential use in drug development, particularly for its analgesic properties.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2,4-dioxohexanoic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, its analgesic and anti-inflammatory effects are believed to result from its interaction with pain and inflammation pathways in the body . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,5-dimethyl-2,4-dioxohexanoate: This ester derivative shares a similar structure but has an ethyl group instead of a carboxylic acid group.
5,5-Dimethyl-4-oxohexanoic acid: This compound has a similar backbone but differs in the position of the keto groups.
Uniqueness
5,5-Dimethyl-2,4-dioxohexanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
64165-15-7 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5,5-dimethyl-2,4-dioxohexanoic acid |
InChI |
InChI=1S/C8H12O4/c1-8(2,3)6(10)4-5(9)7(11)12/h4H2,1-3H3,(H,11,12) |
InChI Key |
YTSZIESHCFAFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(=O)O |
Origin of Product |
United States |
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